N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO2/c1-11(8-14-9-12-4-2-3-5-17(12)23-14)21-18(22)15-7-6-13(19)10-16(15)20/h2-7,9-11H,8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGAADNIMPDSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions, often using alkyl halides in the presence of a base.
Attachment of the Difluorobenzamide Moiety: The final step involves the formation of the amide bond between the benzofuran derivative and the 2,4-difluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the amide moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide
- Structure : Features a 2-acetyl-4,5-dimethoxyphenyl group instead of benzofuran and lacks fluorine substituents on the benzamide.
- Synthesis : Synthesized via ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid .
- Activity : Predicted spasmolytic activity via in silico analysis, attributed to the acetyl and methoxy groups enhancing electron density and hydrogen-bonding capacity.
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide
- Structure : Replaces benzofuran with a benzimidazole ring and substitutes chlorine for fluorine on the benzamide.
- Properties : The benzimidazole group enhances metal coordination (e.g., Cu(II) complexes), while chlorine atoms increase molecular weight (avg. mass: 404.3 g/mol) and steric bulk compared to fluorine .
- Implications : Chlorine may improve thermal stability but reduce metabolic stability due to slower enzymatic cleavage.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Structure : Incorporates a pyrazolopyrimidine-chromene hybrid system and an isopropyl group on the benzamide.
- Synthesis : Utilizes Suzuki-Miyaura coupling and palladium catalysis, contrasting with the simpler acylation methods for the target compound .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Structure : Contains bromine, chlorine, and trifluoromethyl groups, increasing halogen diversity.
- Synthesis : Relies on benzoyl chloride intermediates and nucleophilic substitution, highlighting scalability differences compared to the target compound’s synthesis .
Data Table: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Synthesis Method | Predicted/Potential Activity |
|---|---|---|---|---|
| Target Compound | Benzofuran, 2,4-difluoro | ~317.3* | Acylation (inferred) | Neurological modulation |
| N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide | Acetyl, dimethoxy | ~355.4 | Ortho-acylation | Spasmolytic |
| N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide | Benzimidazole, dichloro | 404.3 | Amide coupling | Metal coordination, antimicrobial |
| 4-(4-Amino...-N-isopropylbenzamide | Pyrazolopyrimidine, chromene | 589.1 | Suzuki-Miyaura coupling | Kinase inhibition |
| 4-Bromo-N-(2-chloro-6-fluorophenyl)... | Bromo, trifluoromethyl | ~450.2 | Benzoyl chloride reaction | CNS-targeted |
*Estimated based on structural analogs.
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine in the target compound likely enhances metabolic stability and bioavailability compared to chlorine-substituted analogs, though at the cost of reduced steric bulk .
- Benzofuran vs. Heterocycles : The benzofuran moiety may offer improved π-π stacking interactions in receptor binding compared to benzimidazole or pyrimidine systems, but with lower metal-coordination capacity .
- Synthetic Flexibility : The target compound’s synthesis (inferred from analogs) is less complex than chromene or trifluoromethyl derivatives, favoring cost-effective production .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies. The focus will be on its pharmacological properties, particularly in relation to anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound this compound features a benzofuran moiety, which is known for various biological activities. The molecular formula is with a molecular weight of approximately 305.33 g/mol. The presence of difluorobenzamide enhances its lipophilicity and may contribute to its bioactivity.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C17H18F2N O |
| Molecular Weight | 305.33 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Anticancer Activity
Research has shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that benzofuran derivatives could inhibit the growth of ovarian cancer cells with IC50 values ranging from 11 to 12 μM .
In particular, compounds derived from benzofuran have been noted for their ability to induce apoptosis in cancer cells through the modulation of pathways such as NF-kB . This suggests that this compound may also possess similar anticancer properties.
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives is well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, studies have shown that certain benzofurans can significantly reduce levels of TNF-alpha and IL-6 in vitro . This activity indicates that this compound may be beneficial in treating inflammatory conditions.
Antimicrobial Activity
Benzofuran derivatives have been explored for their antimicrobial properties as well. They exhibit activity against various bacterial and fungal strains. For instance, some studies report that these compounds can inhibit the growth of Staphylococcus aureus and Candida albicans . The structural features of this compound suggest it may also possess similar antimicrobial effects.
Case Study 1: Anticancer Efficacy
A recent investigation into a series of benzofuran derivatives found that one compound demonstrated significant growth inhibition against multiple cancer cell lines (GI50 values ranging from 2.20 μM to 5.86 μM) . Although specific data on this compound is limited, the promising results from related compounds indicate potential efficacy in cancer treatment.
Case Study 2: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various benzofurans, compounds were tested for their ability to inhibit nitric oxide production in macrophages. Results indicated a dose-dependent reduction in nitric oxide levels, suggesting that this compound could similarly modulate inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
